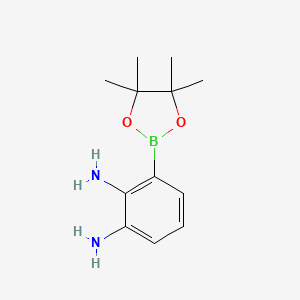

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Description

Crystallographic and Conformational Studies

The compound’s structure consists of a benzene ring substituted with two amino groups at the 1,2-positions and a pinacol boronic ester at the 3-position. Crystallographic studies reveal a planar dioxaborolane ring (B–O distances: ~1.31–1.35 Å) that adopts a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The boron center forms two covalent bonds with oxygen atoms from the pinacol group and one bond with the aromatic carbon, creating a near-planar B–O₂–C arrangement.

Key conformational features include:

- Aromatic ring planarity : The benzene ring maintains delocalized π-electrons, with the amino groups positioned para to each other and meta to the boronic ester.

- Boronate ester orientation : The pinacol group adopts a twisted conformation relative to the benzene plane, with methyl groups in a staggered arrangement to minimize steric strain.

Table 1: Bond Lengths and Angles in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| B–O (dioxaborolane) | 1.32–1.34 | 120–125 | |

| B–C (aromatic) | 1.38–1.40 | 120 | |

| C–N (amino) | 1.35–1.38 | 120 |

Electronic Structure and Hybridization Patterns

The boron atom in the pinacol ester exhibits sp² hybridization , forming a trigonal planar geometry due to electron-withdrawing effects from the oxygen atoms and the aromatic ring. The amino groups are sp³ hybridized , with lone pairs available for hydrogen bonding or coordination.

Key electronic features :

- Boron’s empty p-orbital : Positioned perpendicular to the benzene plane, enabling electrophilic interactions in cross-coupling reactions.

- Amino group reactivity : The NH₂ groups donate electron density to the aromatic ring, activating the boronic ester toward nucleophilic attack.

Table 2: Hybridization and Bond Order Analysis

| Atom/Group | Hybridization | Bond Order | Role in Reactivity |

|---|---|---|---|

| Boron (B) | sp² | 3 | Electrophilic site |

| Amino (NH₂) | sp³ | 1 | Electron-donating |

| Benzene carbons | sp² | 1.5 | Aromatic stability |

Comparative Analysis with Related Boronic Ester Derivatives

The compound’s dual amino substituents distinguish it from mono-functional boronic esters. Below is a comparison with structurally related derivatives:

Table 3: Comparative Properties of Boronic Ester Derivatives

| Compound | Substituents | Key Reactivity Profile | Applications |

|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | 1,2-diamino + Bpin | Enhanced nucleophilicity | Suzuki couplings, ligand design |

| 3-Aminophenylboronic acid pinacol ester | 1-amino + Bpin | Moderate reactivity | Fluorescent probes, PET sensors |

| 1,3,5-Tris(Bpin)benzene | Tris-Bpin | Steric hindrance | Covalent organic frameworks |

| 2,2'-(1,2-Phenylene)bis(Bpin) | Ortho-Bpin | High symmetry, rigid structure | Photoluminescent complexes |

Reactivity trends :

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPXXWWEXMOZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164649 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873663-50-4 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873663-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Metal Exchange and Pinacol Boronate Formation

One common preparation route starts from a halogenated aniline derivative, such as 4-bromo-phenylamine, which undergoes halogen-metal exchange using n-butyllithium to generate the aryllithium intermediate. This intermediate is then reacted with a boron electrophile, typically a boronic acid or boronic ester precursor, to form the boronate ester.

-

- Temperature: Typically low temperatures (e.g., -78 °C) to control reactivity.

- Solvent: Anhydrous ethers such as tetrahydrofuran (THF).

- Time: Several hours depending on scale and reagent purity.

Yield: Approximately 60–78% over multiple steps, including pinacol esterification and purification.

Example: Synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-acetamide achieved 78% yield after 12 hours at 80 °C, following halogen-metal exchange and acylation steps.

Pinacolisation and Phase Separation

After boronate formation, pinacolisation (reaction with pinacol) is performed to stabilize the boronic acid into its pinacol ester form. The reaction mixture is subjected to phase separation and azeotropic drying to isolate the product.

- Notes:

- Avoid concentration before phase separation to prevent product loss.

- Azeotropic drying helps remove residual solvents without decomposing the boronate ester.

Use of Organometallic Catalysts for Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also employed to introduce the boronate group onto aromatic amines.

- Catalysts: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Reagents: Sodium carbonate as base.

- Solvents: Mixtures of tetrahydrofuran, methanol, and water.

- Conditions: 70 °C for 24 hours under inert atmosphere.

- Yield: Moderate to good yields (~63%) reported for similar boronate ester syntheses.

Detailed Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogen-metal exchange | n-Butyllithium, 4-bromo-phenylamine, THF, -78 °C | 60–78 | Followed by reaction with boronic acid and pinacolisation |

| 2 | Pinacol esterification & drying | Pinacol, azeotropic drying | - | Phase separation critical; avoid concentrating before separation |

| 3 | Acylation (optional) | Acetic anhydride, 80 °C, 12 h | 78 | Conversion to N-acetamide derivative for purification |

| 4 | Suzuki-Miyaura cross-coupling | Pd(dppf)Cl2, Na2CO3, THF/MeOH/H2O, 70 °C, 24 h, inert atmosphere | ~63 | Used for coupling aryl halides with boronate esters |

| 5 | Trifluoromethylation (related step) | AgF, TMSCF3, EtCN, -78 °C to r.t., 3 h | 54 | Demonstrates functional group tolerance in complex boronate synthesis |

Practical Notes on Preparation and Formulation

Solubility and Formulation: The compound can be dissolved in DMSO and further diluted in co-solvents such as PEG300, Tween 80, corn oil, or water for in vivo formulations. It is critical to add solvents sequentially and ensure the solution is clear before each addition, using vortexing, ultrasound, or heating if necessary.

Purification: Crystallization after solvent removal is a common purification step, yielding colorless crystals suitable for further applications.

Storage and Handling: The compound is typically stored under inert atmosphere and at low temperatures to prevent degradation.

Summary of Research Findings

- The preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is well-established through halogen-metal exchange followed by boronate ester formation.

- Yields vary but are generally in the 60–80% range depending on reaction optimization.

- Multi-step processes may include acylation for derivative formation and palladium-catalyzed coupling for advanced functionalization.

- Experimental data confirm the importance of controlled reaction conditions, solvent management, and purification techniques to achieve high purity and yield.

- The compound's compatibility with various solvents facilitates its use in biological and pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products

Oxidation: Boronic acids.

Reduction: Boronates or boranes.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its boron-containing structure allows for various reactions that are essential in synthesizing complex molecules. Notably:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in creating biaryl compounds and pharmaceuticals.

- Synthesis of Boronic Esters : The compound can be transformed into boronic esters that are crucial intermediates in organic synthesis.

Drug Development

In the pharmaceutical industry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several applications:

- Targeting Biological Pathways : Its ability to form stable complexes with various biomolecules makes it a candidate for developing drugs that target specific pathways.

- Enhancing Drug Solubility : The compound can improve the solubility of poorly soluble drugs through the formation of boronic acid derivatives.

Materials Science

This compound plays a significant role in materials science:

- Nanomaterials Development : It is used in the synthesis of nanomaterials that exhibit enhanced electrical and thermal properties.

- Polymer Chemistry : The compound is incorporated into polymer matrices to improve mechanical strength and thermal stability.

Biological Imaging

The unique structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine allows it to be employed in biological imaging:

- Fluorescent Probes : It can be modified to create fluorescent probes that enhance the visualization of cellular processes. These probes are vital for research in cell biology and diagnostics.

Case Study 1: Application in Drug Design

A study published in Journal of Medicinal Chemistry highlighted how modifications of this compound led to the development of new anti-cancer agents. The research demonstrated improved efficacy against specific cancer cell lines due to enhanced binding affinity to target proteins .

Case Study 2: Material Properties Enhancement

Research conducted at a leading materials science institute showed that incorporating this compound into polymer blends significantly improved thermal stability and mechanical properties. The study concluded that these enhancements could lead to new applications in electronics .

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its ability to form stable complexes with various substrates. The dioxaborolane group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The amine groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound A : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Pyridine ring substituted with a boronic ester at the 3-position.

- Key Data: Molecular formula C₁₁H₁₆BNO₂, mp 103–108°C, priced at ¥7,200/g (Kanto Reagents, 2022) .

- Comparison: Lacks amine groups, reducing its ability to participate in hydrogen bonding or act as a ligand.

Compound B : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure: Phenol ring with a boronic ester at the 3-position.

- Key Data : Molecular formula C₁₂H₁₇BO₃, mp 96.5–98.2°C, priced at ¥12,300/g (Kanto Reagents, 2022) .

- Comparison : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. However, the absence of amines limits its utility in reactions requiring nucleophilic nitrogen centers.

Compound C : 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

- Structure : Benzene-1,2-diamine with an isopropyl group on one amine and a boronic ester at the 4-position.

- Key Data : Molecular formula C₁₅H₂₅BN₂O₂, predicted bp 411.9°C, pKa 5.84 .

- The boronic ester’s 4-position may alter electronic effects on the aromatic ring compared to the 3-position in the target compound.

Compound D : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

- Structure : Positional isomer of the target compound, with the boronic ester at the 4-position.

- Key Data : Used in intermediate synthesis for pharmaceutical compounds (EP 2 402 347 A1, 2012) .

- Comparison : The boronic ester’s position may influence regioselectivity in cross-coupling due to differences in electronic distribution on the benzene ring.

Comparative Analysis Table

*Presumed formula based on structural analogs. †Pricing inferred from similar diamine-boronic esters in .

Reactivity and Stability

- Target Compound : The 1,2-diamine moiety enhances nucleophilicity, enabling participation in Schiff base formation or metal coordination. The boronic ester is moisture-sensitive, requiring cold storage (0–6°C) .

- Compound A/B: Lacking amines, these are less versatile in multistep syntheses but may exhibit greater stability in acidic conditions due to pyridine/phenol groups.

- Compound C : Steric bulk from the isopropyl group may reduce reaction rates but improve selectivity in crowded environments.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

1. Anticancer Properties

Research indicates that compounds similar to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine can inhibit specific kinases involved in cancer progression. For instance:

- CDK Inhibition : The compound may demonstrate selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that certain derivatives can effectively block CDK4/6 activity, leading to reduced tumor growth in various cancer models .

2. Fluorescent Probes

Due to its unique structural characteristics, this compound can be utilized in the development of fluorescent probes for biological imaging:

- Cellular Imaging : Its ability to fluoresce allows researchers to visualize cellular processes in real-time during drug development and disease progression studies .

3. Drug Development

The compound's properties make it a valuable scaffold in drug design:

- Targeting Biological Pathways : It has been explored for its ability to target specific pathways involved in disease mechanisms, particularly in oncology and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of a similar compound in breast cancer models. The results indicated that the compound inhibited tumor growth by inducing apoptosis and blocking cell cycle progression at the G1 phase. The study highlighted the potential of boron-containing compounds as therapeutic agents against resistant cancer types .

Case Study 2: Fluorescent Imaging

A study focusing on the use of boron-based compounds for fluorescent imaging demonstrated that 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives could effectively label cells without significant cytotoxicity. This capability enhances the visualization of cellular dynamics during drug testing and biological research .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Molecular Cancer Therapeutics | Anticancer Activity | Inhibition of CDK4/6; reduced tumor growth in vivo |

| Journal of Organic Chemistry | Synthesis and Applications | Versatile building block for drug development; potential fluorescent probe |

| Bioorganic & Medicinal Chemistry Letters | Biological Imaging | Effective labeling with minimal cytotoxic effects |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides or triflates react with boronic acid derivatives. For example, 4-bromobenzene-1,2-diamine can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like tetrahydrofuran (THF) or dioxane at 80–100°C . Reaction monitoring via TLC or HPLC ensures completion, followed by purification via column chromatography .

Q. How is the structural integrity of this compound verified in synthetic workflows?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous boronate esters . Complementary methods include:

- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.5–7.5 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm) are characteristic .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR : B-O stretching vibrations (~1350 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

While not classified as hazardous, moisture sensitivity and potential amine reactivity necessitate:

- Storage at 0–6°C under inert gas (argon/nitrogen) .

- Use of PPE (gloves, lab coat, goggles) and fume hoods during synthesis .

- Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling yields with this boronate ester?

Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances efficiency for sterically hindered substrates .

- Solvent choice : THF or dioxane improves boronate solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetalation .

- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time .

- Purification : Use of neutral alumina columns minimizes boronate hydrolysis .

Q. What analytical strategies resolve contradictions in NMR data for this compound?

Discrepancies in NH₂ proton signals (e.g., broadening due to hydrogen bonding) can be addressed by:

Q. How does the dioxaborolane group influence reactivity in medicinal chemistry applications?

The boronate ester serves as:

- A protecting group for boronic acids, enhancing stability during synthesis .

- A hydrogen-bond acceptor , influencing binding affinity in enzyme inhibitors .

- A radiolabeling handle for PET tracer development via isotope exchange (e.g., ¹⁸F) .

Q. What are the challenges in synthesizing derivatives for OLED applications?

- Steric hindrance : Bulky substituents on the benzene-diamine core may reduce coupling efficiency. Solutions include using Pd-XPhos catalysts .

- Electron-deficient intermediates : Incorporating electron-withdrawing groups (e.g., cyano) requires adjusted reaction stoichiometry .

- Purification : Gradient elution with ethyl acetate/hexane mixtures isolates polar byproducts .

Q. How can storage conditions impact compound stability during long-term studies?

- Moisture : Hydrolysis of the dioxaborolane group occurs in humid environments, monitored via ¹¹B NMR .

- Light : Amber vials prevent UV-induced degradation of the aromatic diamine .

- Temperature : Storage below 6°C slows decomposition; lyophilization extends shelf life for biological assays .

Q. What alternative catalysts are viable for cross-coupling reactions if palladium is unsuitable?

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

The NH₂ groups participate in Schiff-base condensations with aldehydes, forming porous frameworks. The boronate ester can later be hydrolyzed to introduce functional groups (e.g., -B(OH)₂) for post-synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.